molecular formula C9H16FNO4 B13489792 Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-fluoropropanoate CAS No. 136581-48-1

Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-fluoropropanoate

Cat. No.: B13489792
CAS No.: 136581-48-1
M. Wt: 221.23 g/mol
InChI Key: DWPXZGNCCBARMB-UHFFFAOYSA-N
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Description

Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-fluoropropanoate is an organic compound that belongs to the class of fluorinated amino acid derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-fluoropropanoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-fluoropropanoate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Deprotection Reactions: Strong acids like trifluoroacetic acid or hydrochloric acid are used to remove the Boc protecting group.

Major Products Formed

    Substitution Reactions: The major products formed depend on the nucleophile used in the reaction.

    Deprotection Reactions: The major product is the free amine derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-fluoropropanoate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to other similar compounds. This makes it particularly valuable in the study of fluorinated pharmaceuticals and enzyme mechanisms.

Properties

CAS No.

136581-48-1

Molecular Formula

C9H16FNO4

Molecular Weight

221.23 g/mol

IUPAC Name

methyl 3-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C9H16FNO4/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4/h6H,5H2,1-4H3,(H,11,13)

InChI Key

DWPXZGNCCBARMB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CF)C(=O)OC

Origin of Product

United States

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